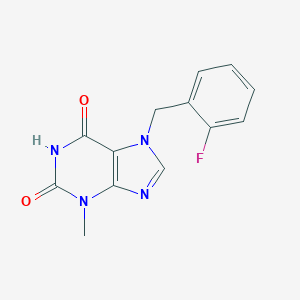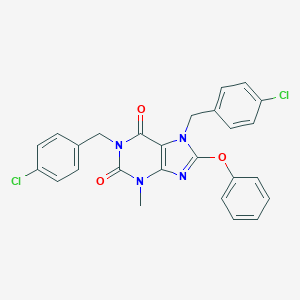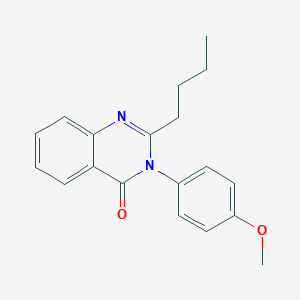![molecular formula C26H23ClN2O4 B295521 (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295521.png)
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CEBPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEBPD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been found to activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In diabetes research, this compound has been found to regulate the expression of genes involved in glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied and has shown promising results in cancer, inflammation, and diabetes research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
将来の方向性
There are several future directions for (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione research. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more effective synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde and 4-phenyl-1H-pyrazolidine-3,5-dione in the presence of a base. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the pathogenesis of various diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism.
特性
分子式 |
C26H23ClN2O4 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
(4E)-4-[[3-chloro-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-32-23-15-19(14-22(27)24(23)33-16-18-9-7-8-17(2)12-18)13-21-25(30)28-29(26(21)31)20-10-5-4-6-11-20/h4-15H,3,16H2,1-2H3,(H,28,30)/b21-13+ |
InChIキー |
ODMYCICUUVSUNZ-FYJGNVAPSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)

![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)



![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295464.png)
